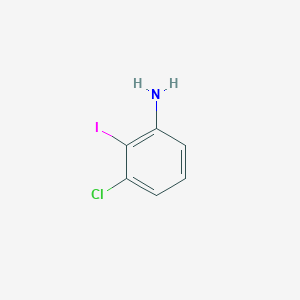

3-Chloro-2-iodoaniline

Beschreibung

Overview of Aniline (B41778) Derivatives in Chemical Synthesis and Materials Science

Aniline and its derivatives are fundamental precursors in a vast array of chemical transformations and material applications. rsc.org In chemical synthesis, the amino group of aniline serves as a versatile functional handle, enabling a wide range of reactions such as diazotization, acylation, and alkylation. nih.gov These reactions form the basis for the construction of more complex molecular architectures, which are central to the pharmaceutical, agrochemical, and dye industries. researchgate.net For instance, aniline derivatives are key intermediates in the production of analgesics, herbicides, and vibrant pigments. ijesm.co.in

In the realm of materials science, aniline derivatives are instrumental in the creation of advanced polymers and functional materials. Polyaniline, a conductive polymer derived from the oxidative polymerization of aniline, exhibits remarkable electronic and optical properties, making it suitable for applications in sensors, anti-corrosion coatings, and electronic devices. ccsenet.org The ability to modify the aniline monomer with various substituents allows for the fine-tuning of the resulting polymer's characteristics, such as solubility, processability, and conductivity. ccsenet.org

Significance of Halogenation in Modulating Reactivity and Properties of Aromatic Amines

The introduction of halogen atoms onto the aromatic ring of aniline profoundly influences its chemical reactivity and physical properties. scbt.com Halogens are electron-withdrawing groups that can deactivate the aromatic ring towards electrophilic substitution, yet their presence also provides a handle for various cross-coupling reactions, a cornerstone of modern organic synthesis. The nature and position of the halogen atom are critical in dictating the molecule's behavior.

The electronic effects of halogens modulate the basicity of the amino group and the electron density of the aromatic ring. This, in turn, affects the regioselectivity of subsequent reactions. For example, the presence of a halogen can direct incoming groups to specific positions on the ring, a crucial aspect in the controlled synthesis of multi-substituted aromatic compounds. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and the supramolecular assembly of molecules. This has implications for the design of new materials with desired solid-state properties. scbt.com The differing reactivity of various halogens (e.g., iodine being a better leaving group than chlorine in nucleophilic substitution) allows for selective transformations on a polyhalogenated aniline.

Positioning of 3-Chloro-2-iodoaniline within Halogenated Aniline Chemical Space

Within the diverse family of halogenated anilines, this compound occupies a unique and strategic position. Its structure, featuring two different halogens at specific ortho and meta positions relative to the amino group, provides a rich platform for synthetic exploration. This distinct substitution pattern distinguishes it from other dihaloaniline isomers like 2-chloro-4-iodoaniline (B137281) and 3-chloro-4-iodoaniline.

The presence of both a chlorine and an iodine atom on the same ring allows for orthogonal reactivity. The carbon-iodine bond is more reactive than the carbon-chlorine bond in many catalytic cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This differential reactivity enables the selective functionalization of the iodine-bearing position while leaving the chlorine atom intact for subsequent transformations. This feature makes this compound a highly valuable intermediate for the synthesis of complex, multi-functionalized molecules.

One of the prominent applications of this compound is in the synthesis of heterocyclic compounds, particularly indole (B1671886) derivatives. scbt.com The Larock indole synthesis, for example, can utilize o-iodoanilines to construct the indole scaffold. ub.edu The specific substitution pattern of this compound allows for the preparation of indoles with a chlorine substituent at a defined position, which can be a key structural motif in biologically active molecules. scbt.com A documented synthesis route involves the decarboxylative iodination of 3-chloroanthranilic acid to produce this compound. rsc.org

The physicochemical properties of this compound are summarized in the table below, providing a snapshot of its key characteristics.

| Property | Value |

| Molecular Formula | C₆H₅ClIN |

| Molecular Weight | 253.47 g/mol |

| CAS Number | 70237-25-1 |

| Appearance | Yellow oil |

| Alternate Name | 2-Iodo-3-chloroaniline |

Table 1: Physicochemical Properties of this compound. scbt.comrsc.org

Spectroscopic data further characterizes the molecule. For instance, the 1H NMR spectrum in CDCl₃ shows a triplet at δ 7.04 ppm and a doublet of doublets at δ 6.84 ppm, corresponding to the aromatic protons. rsc.org This level of detailed characterization is crucial for its application in precise synthetic methodologies.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVUXUJYVIVRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90612499 | |

| Record name | 3-Chloro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70237-25-1 | |

| Record name | 3-Chloro-2-iodoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70237-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70237-25-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Involving 3 Chloro 2 Iodoaniline

Synthetic Routes to 3-Chloro-2-iodoaniline

The preparation of this compound can be achieved through several distinct synthetic strategies, each with its own set of advantages and challenges. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Sequential Halogenation of Aniline (B41778) Derivatives

The direct synthesis of this compound via sequential halogenation of aniline or its derivatives presents significant regioselectivity challenges. The amino group in aniline is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. This makes the controlled, sequential introduction of two different halogens to achieve a specific 1,2,3-substitution pattern, such as in this compound, difficult. Such reactions often result in a mixture of isomers, including di- and tri-halogenated products, which are challenging to separate and lead to low yields of the desired compound. Consequently, this is not a commonly employed route for the specific synthesis of this molecule.

Transition-Metal-Free and Base-Free Decarboxylative Iodination Approaches

A highly effective and practical method for synthesizing 2-iodoanilines, including this compound, involves the decarboxylative iodination of anthranilic acids. This approach is advantageous as it avoids the use of transition metals and strong bases. In a specific application, this compound was synthesized from 2-amino-3-chlorobenzoic acid. rsc.org The reaction proceeds using potassium iodide (KI) and molecular iodine (I₂) as the halogen sources, with oxygen being necessary for the transformation. This method provides the target compound in good yields, with one study reporting a yield of 84%. rsc.org The process is operationally simple and demonstrates high functional-group tolerance, making it a valuable route for laboratory-scale synthesis. rsc.org

Preparation via Reduction of Halogenated Nitroarenes

The reduction of halogenated nitroarenes is a fundamental and widely used transformation for the synthesis of haloanilines, particularly on an industrial scale. Analogously to the synthesis of 3-chloro-2-methylaniline (B42847) from 6-chloro-2-nitrotoluene, this compound can be prepared from a corresponding nitroarene precursor, 1-chloro-2-iodo-3-nitrobenzene.

This transformation requires careful selection of the reducing agent to ensure the chemoselective reduction of the nitro group without causing dehalogenation (the removal of the chlorine or iodine atoms). Common methods include:

Metal-Acid Systems : The classic Béchamp reduction using iron filings in the presence of an acid like hydrochloric acid (HCl) is a robust method for this conversion.

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C) or platinum. The key challenge is to prevent hydrodehalogenation, which can be mitigated by the careful selection of the catalyst, solvent, and reaction conditions.

High yields and purity are achievable with these methods. For instance, in the analogous synthesis of 3-chloro-2-methylaniline, yields exceeding 98% have been reported using polysulfide-based reduction systems.

Considerations for Optimizing Reaction Yields and Purity

Maximizing the yield and purity of this compound requires careful control over reaction parameters, which vary depending on the synthetic route.

For Decarboxylative Iodination : The reaction temperature and the partial pressure of oxygen can be critical variables. Proper optimization of these parameters ensures efficient conversion and minimizes the formation of byproducts.

For Nitroarene Reduction : When using catalytic hydrogenation, the choice of catalyst is paramount to ensure chemoselectivity. Modifying the catalyst support or using specific additives can suppress the undesired hydrodehalogenation side reaction. Reaction temperature and hydrogen pressure must be carefully monitored; lower temperatures and pressures are generally favored to enhance selectivity.

Purification : Regardless of the synthetic route, purification is a critical final step. Common techniques include flash column chromatography for laboratory scale, which was used in the decarboxylative iodination method, or distillation under reduced pressure for larger quantities. rsc.org Recrystallization can also be an effective method for obtaining highly pure material. orgsyn.org

| Method | Starting Material | Key Reagents/Catalyst | Typical Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Decarboxylative Iodination | 2-Amino-3-chlorobenzoic acid | KI, I₂, O₂ | Heating in a sealed vessel | 84% | rsc.org |

| Reduction of Nitroarene (Analogous) | 1-Chloro-2-iodo-3-nitrobenzene | Fe/HCl or H₂/Pd/C | Varies (e.g., reflux or controlled H₂ pressure) | High (by analogy) | - |

Role as a Key Synthetic Intermediate

This compound is a valuable synthetic intermediate due to the presence of three distinct functional groups—an amine, a chloro group, and a highly reactive iodo group. The ortho-relationship of the amine and iodo substituents makes it an ideal precursor for the construction of various heterocyclic ring systems.

Building Block for Complex Organic Molecules

The utility of this compound as a building block stems from its participation in a variety of powerful cross-coupling reactions, which primarily target the reactive carbon-iodine bond. This allows for the introduction of diverse substituents at the 2-position of the aniline ring.

Synthesis of Indole (B1671886) Derivatives : The compound is a known component in the preparation of indolyl benzoic acid derivatives. scbt.com More generally, ortho-iodoanilines are widely used in the synthesis of indoles. A common strategy is the Sonogashira coupling of the ortho-iodoaniline with a terminal alkyne, which is then followed by an electrophilic cyclization to form the indole ring system. nih.gov Using this compound in this sequence would lead to the formation of 4-chloro-substituted indoles, which are important scaffolds in medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions : The aryl iodide functionality is highly susceptible to a range of palladium-catalyzed reactions, making this compound a versatile substrate:

Sonogashira Coupling : Reacting with terminal alkynes to form C(sp²)-C(sp) bonds. organic-chemistry.orglibretexts.orgresearchgate.net

Suzuki Coupling : Reacting with boronic acids or esters to form C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds, enabling the synthesis of biaryl compounds or alkyl-substituted anilines. organic-chemistry.orglibretexts.orgnih.govyoutube.comwikipedia.org

Buchwald-Hartwig Amination : Reacting with amines to form new C-N bonds, leading to the synthesis of substituted diamines. wikipedia.orgorganic-chemistry.orgresearchgate.net

Following these coupling reactions, the amino group can be utilized in subsequent intramolecular reactions to construct more complex, fused heterocyclic molecules. The chlorine atom provides an additional site for modification, although it is less reactive than the iodine in typical cross-coupling scenarios.

Precursor in Pharmaceutical Synthesis

In the field of pharmaceutical chemistry, this compound is recognized for its role as a key precursor in the synthesis of specific heterocyclic compounds. Notably, it is a component used in the preparation of indolyl benzoic acid derivatives. scbt.com These derivatives are significant scaffolds in medicinal chemistry, often investigated for a variety of therapeutic applications. The synthesis pathway leverages the reactivity of the amino and iodo groups on the this compound backbone to construct the indole ring system, a core structure in many biologically active molecules.

Table 1: Application of this compound in Pharmaceutical Synthesis

| Precursor Compound | Resulting Compound Class |

|---|

Intermediate in Agrochemical Development

There is no readily available scientific literature that specifically details the use of this compound as an intermediate in the development of agrochemicals. While related chloroaniline compounds are used in the synthesis of herbicides and pesticides, the direct application of this compound in this sector is not documented in current research findings.

Component in Dye Synthesis

Specific applications of this compound as a component in the synthesis of dyes are not described in the available scientific literature. Although the broader class of anilines is fundamental to the creation of many dyes, particularly azo dyes, the direct use of this specific di-substituted aniline is not documented.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Reactivity and Mechanistic Insights of 3 Chloro 2 Iodoaniline in Catalytic Transformations

Cross-Coupling Reactions

Cross-coupling reactions are fundamental carbon-carbon and carbon-heteroatom bond-forming transformations in modern organic chemistry. wikipedia.org 3-Chloro-2-iodoaniline is an adept participant in these reactions, primarily leveraging the greater reactivity of the carbon-iodine bond over the carbon-chlorine bond for selective palladium-catalyzed couplings.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful tool for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.orglibretexts.org This reaction is noted for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. nih.gov In the context of this compound, the Suzuki-Miyaura reaction offers a strategic approach to introduce aryl or other organic fragments at the 2-position, leaving the chloro substituent intact for potential subsequent transformations.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the organohalide to a palladium(0) complex, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. libretexts.orgyonedalabs.com The presence of a base is crucial for the transmetalation step. youtube.com

While specific studies focusing exclusively on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided search results, the well-established principles of this reaction on ortho-haloanilines suggest its applicability. nih.gov For instance, research on unprotected ortho-bromoanilines has demonstrated successful Suzuki-Miyaura couplings with a variety of boronic esters, including benzyl, alkyl, aryl, and heteroaromatic derivatives, highlighting the robustness of this methodology for ortho-substituted anilines. nih.gov Both electron-rich and electron-poor aryl boronates have been shown to couple effectively with ortho-haloanilines in high yields. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling of Ortho-Haloanilines

| Ortho-Haloaniline Substrate | Boronic Ester Coupling Partner | Catalyst System | Yield |

|---|---|---|---|

| ortho-Bromoaniline | Aryl boronic ester | CataCXium A palladacycle / Cs₂CO₃ | Up to 97% |

| ortho-Bromoaniline | Alkyl boronic ester | CataCXium A palladacycle / Cs₂CO₃ | 82% |

Heck Reaction Investigations

The Mizoroki-Heck reaction is a palladium-catalyzed process that forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base. wikipedia.org This reaction is a cornerstone of C-C bond formation and has been widely applied in the synthesis of complex organic molecules. nih.gov

Research has shown that the palladium-catalyzed Heck reaction of 2-iodoanilines can proceed efficiently under ligand-free conditions. tandfonline.com In a study involving 2-iodoanilines and acrylates, 2-alkenylanilines were obtained in medium to high yields using palladium(II) acetate (Pd(OAc)₂) as the catalyst and triethylamine (NEt₃) as the base in acetonitrile (CH₃CN) solvent. tandfonline.com These ligand-free systems are advantageous due to their operational simplicity and reduced cost. rsc.orgsemanticscholar.org The success of these reactions is often dependent on factors such as the choice of solvent and base. rsc.org For example, in some systems, a mixture of water and DMSO with potassium carbonate as the base has been found to be optimal for ligand-free Heck reactions of aryl iodides. rsc.org

The use of palladium acetate is common in these reactions, as it can be reduced in situ to the active Pd(0) species. wikipedia.org Ligandless, anionic arylpalladium halide intermediates have been proposed to be involved in Heck reactions conducted under these conditions. nih.gov These anionic complexes have been shown to insert olefins at a faster rate than their neutral, phosphine-ligated counterparts. nih.gov

The generally accepted mechanism for the Heck reaction involves a catalytic cycle with Pd(0) and Pd(II) intermediates. wikipedia.orgnih.govlibretexts.org The key steps are:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond (in this case, the C-I bond of this compound) to form a Pd(II) complex. wikipedia.orglibretexts.org

Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond. libretexts.orgtdl.org This migratory insertion is typically stereoselective and occurs in a syn manner. libretexts.org

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. wikipedia.orglibretexts.org

Reductive Elimination/Base Regeneration: A base is required to regenerate the Pd(0) catalyst from the palladium-hydride species. wikipedia.orglibretexts.org

Alternative mechanisms, such as those involving Pd(II)/Pd(IV) catalytic cycles, have also been explored computationally, though the Pd(0)/Pd(II) pathway is more commonly invoked. nih.govmdpi.com The feasibility of a Pd(II)/Pd(IV) mechanism may depend on the presence of weakly coordinating ligands. nih.gov

Sonogashira Cross-Coupling for Indole (B1671886) Derivatives

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a highly efficient method for forming C(sp²)-C(sp) bonds. nih.govresearchgate.net When applied to 2-iodoanilines like this compound, this reaction serves as a powerful entry point for the synthesis of indole derivatives, which are prevalent scaffolds in pharmaceuticals and natural products. nih.govtandfonline.com

The synthesis often proceeds via a domino or sequential process. First, the Sonogashira coupling of the 2-iodoaniline (B362364) with a terminal alkyne yields a 2-alkynylaniline intermediate. nih.govnih.govorganic-chemistry.org This intermediate can then undergo a subsequent intramolecular cyclization to form the indole ring. tandfonline.comnih.gov Various conditions have been developed to promote this cyclization step, including the use of bases like tetrabutylammonium fluoride (TBAF) or the application of microwave assistance to facilitate a one-pot, multi-component reaction. nih.govnih.gov

For example, a two-step approach has been developed for the synthesis of 3-iodoindoles, which involves the Sonogashira coupling of N,N-dialkyl-2-iodoanilines with terminal acetylenes, followed by an electrophilic cyclization with iodine. nih.govorganic-chemistry.org This method is compatible with a wide range of functional groups on both the aniline (B41778) and alkyne components. nih.gov

Table 2: Sonogashira Coupling of N,N-Dialkyl-2-iodoanilines

| Aniline Substrate | Alkyne Substrate | Catalyst System | Reaction Conditions | Yield of Alkynylaniline |

|---|---|---|---|---|

| N,N-Dimethyl-2-iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N, 50 °C | High |

| N,N-Dialkyl-2-iodoaniline | Various terminal acetylenes | Pd/Cu catalyst | Et₃N, 50 °C | Good to excellent |

Annulation Reactions

Annulation reactions are processes that involve the formation of a new ring onto a pre-existing molecule. This compound can serve as a precursor in annulation reactions to construct various heterocyclic systems.

Palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols has been developed as a direct method for synthesizing 2,4-disubstituted quinolines. researchgate.net While this specific study does not use this compound, the methodology demonstrates the potential for o-iodoanilines to participate in cyclization cascades to form fused ring systems.

Another relevant class of reactions is [3+2] annulation, which is widely used for synthesizing five-membered aromatic heterocycles. chim.it These reactions can proceed through various mechanisms, including concerted 1,3-dipolar cycloadditions or stepwise Michael addition/cyclization pathways. chim.it For instance, Rh(III)-catalyzed [3+2] annulation of aniline derivatives with vinylsilanes via C-H activation has been reported for the synthesis of indolines. researchgate.net While direct examples with this compound were not found in the search results, the general reactivity of anilines in such annulations suggests potential avenues for its application in constructing complex heterocyclic frameworks. nih.gov

Larock Indole Synthesis (Heteroannulation)

The Larock indole synthesis, also known as Larock heteroannulation, is a powerful palladium-catalyzed reaction for synthesizing indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.org This one-pot reaction is highly valued for its ability to construct 2,3-disubstituted indoles, which are common motifs in biologically active compounds. ub.edu The process generally involves reacting the o-iodoaniline derivative with 2-5 equivalents of an alkyne in the presence of a palladium(II) catalyst, a base like potassium carbonate, and often a chloride salt such as lithium chloride (LiCl). wikipedia.org

The catalytic cycle of the Larock indole synthesis is generally understood to proceed through several key steps. ub.edu The reaction initiates with the in-situ reduction of a Pd(II) precursor, like Palladium(II) acetate (Pd(OAc)₂), to the active Pd(0) species. The proposed mechanism then unfolds as follows: wikipedia.orgub.edunih.gov

Oxidative Addition : The Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound, forming an arylpalladium(II) intermediate.

Alkyne Coordination and Insertion : The disubstituted alkyne coordinates to the arylpalladium(II) complex. This is followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond, creating a vinylic palladium intermediate. wikipedia.org

Cyclization : The nitrogen atom of the aniline group displaces the halide ligand on the palladium center in an intramolecular fashion. This step forms a six-membered palladacycle. wikipedia.org

Reductive Elimination : The final step is the reductive elimination from the palladacycle, which forms the indole's five-membered ring, releases the final indole product, and regenerates the active Pd(0) catalyst, allowing the cycle to continue. ub.edu

A chloride source, such as LiCl, is often crucial for the reaction's success and reproducibility, as it is believed to form a chloride-ligated zerovalent palladium species that facilitates the oxidative addition step. wikipedia.orgnih.gov

A defining feature of the Larock heteroannulation is its high regioselectivity. ub.edu When an unsymmetrical alkyne is used, the reaction typically yields a single major regioisomer. This selectivity is primarily governed by steric effects during the migratory insertion step. The bulkier of the two alkyne substituents preferentially positions itself adjacent to the palladium atom in the transition state, ultimately placing it at the C2 position of the resulting indole ring. wikipedia.orgnih.gov

However, electronic factors can also influence the outcome. Diarylacetylenes bearing electron-withdrawing groups tend to yield indoles with the substituted phenyl moiety at the 2-position, while those with electron-donating groups may favor placement at the 3-position. acs.org In some cases, reversed regioselectivity has been observed, though the reasons are not always fully understood. ub.edu The reaction tolerates a wide array of functional groups on both the aniline and alkyne partners, leading to good to excellent yields of polysubstituted indoles. nih.govresearchgate.net

Table 1: Examples of Larock Indole Synthesis with 2-Iodoanilines This table presents generalized data for the Larock reaction to illustrate typical outcomes.

| 2-Iodoaniline Derivative | Alkyne | Catalyst System | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Methyl-2-iodoaniline | 4-Octyne | Pd(OAc)₂ / PPh₃ / LiCl | K₂CO₃ | 85% | nih.gov |

| N-Benzyl-4-chloro-2-iodoaniline | 1-Phenyl-1-propyne | Pd(OAc)₂ / PPh₃ / LiCl | K₂CO₃ | 71% | nih.gov |

| 2-Iodoaniline | Diphenylacetylene | Pd/C | NaOAc | 90% | ub.edu |

| N-Tosyl-2-iodoaniline | Phenylacetylene | Pd/C | NaOAc | 95% | ub.edu |

The Larock indole synthesis can be performed using both homogeneous and heterogeneous palladium catalysts.

Homogeneous Catalysis : The original and most common form of the reaction employs homogeneous catalysts like Palladium(II) acetate (Pd(OAc)₂), often in conjunction with phosphine ligands such as triphenylphosphine (PPh₃). wikipedia.orgnih.gov N-Heterocyclic carbene (NHC) complexes have also been developed as highly effective ligands for the palladium catalyst, promoting high yields and regioselectivity. ub.edursc.org These systems offer high activity and selectivity but can present challenges in catalyst separation and recycling.

Heterogeneous Catalysis : To address the challenges of catalyst recovery, heterogeneous systems have been developed. Palladium on carbon (Pd/C) has proven to be an effective and reusable catalyst for the Laroco heteroannulation, often allowing for the reaction to proceed without the need for ligands or LiCl. ub.eduresearchgate.net Other heterogeneous catalysts include palladium complexes immobilized on solid supports like SBA-15 silica, which also demonstrate excellent yields and recyclability. ub.edu These heterogeneous approaches are considered more environmentally benign and efficient for industrial applications. wikipedia.org

Synthesis of Quinolones and Benzothiazoles

The reactive C-I bond of this compound also serves as a synthetic handle for the construction of other important heterocyclic systems, including quinolones and benzothiazoles, through various catalytic pathways.

Palladium-catalyzed reactions are a cornerstone for synthesizing quinolone derivatives from 2-iodoanilines. mdpi.com These methods often involve coupling the iodoaniline with various partners, followed by an intramolecular cyclization.

One common approach is a domino Heck reaction/cyclization process. nih.gov For example, reacting a 2-iodoaniline with an α,β-unsaturated carbonyl compound in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base can afford 3-substituted quinolin-2(1H)-ones in good yields. nih.gov

Another powerful method is palladium-catalyzed carbonylative cyclization. nih.gov In this reaction, a 2-iodoaniline is reacted with a terminal alkyne under a carbon monoxide (CO) atmosphere. nih.gov The reaction mechanism typically involves the formation of an aroyl-palladium intermediate via CO insertion, which then undergoes further reaction and cyclization to yield a quinolin-4-one structure. nih.gov To avoid using high-pressure CO gas, solid CO sources like molybdenum hexacarbonyl (Mo(CO)₆) can be effectively used. nih.govnih.gov

Table 2: Palladium-Catalyzed Synthesis of Quinolones from 2-Iodoanilines This table presents generalized data to illustrate typical reaction outcomes.

| 2-Iodoaniline Derivative | Coupling Partner | Catalyst System | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Iodoaniline | Dimethyl maleate | Pd(OAc)₂ / Et₃N | Acetonitrile, 100°C | Quinol-2(1H)-one | 72% | nih.gov |

| 2-Iodoaniline | Dialkyl itaconates | Pd(OAc)₂ / PPh₃ / NaOAc | DMF, 100°C | 3-Substituted quinolin-2(1H)-one | 67-76% | mdpi.com |

| 2-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ / Mo(CO)₆ | Toluene, 120°C | 2-Phenylquinolin-4-one | 85% | nih.gov |

| 4-Methoxy-2-iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ / Mo(CO)₆ | Toluene, 120°C | 7-Methoxy-2-phenylquinolin-4-one | 92% | nih.gov |

Benzothiazoles are another class of heterocycles accessible from 2-iodoanilines. A highly efficient and environmentally friendly method involves a one-pot, three-component reaction catalyzed by a copper-based metal-organic framework (Cu-MOF). researchgate.net This reaction brings together a 2-iodoaniline (such as this compound), an aldehyde, and a sulfur source (like elemental sulfur or thiourea) to construct the benzothiazole core in a single step. researchgate.netnanomaterchem.com

Cu-MOFs are advantageous as they are heterogeneous catalysts with a high density of active copper sites within an ordered, porous structure. researchgate.net This allows for high efficiency and, crucially, the catalyst can be easily recovered and reused multiple times without a significant loss of activity. researchgate.netdntb.gov.ua The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance, making it a versatile method for generating a library of 2-substituted benzothiazoles. researchgate.netresearchgate.net

Table 3: Cu-MOF Catalyzed Synthesis of 2-Substituted Benzothiazoles This table presents generalized data from a representative three-component synthesis.

| 2-Iodoaniline | Aldehyde | Sulfur Source | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Iodoaniline | Benzaldehyde | Elemental Sulfur | Cu-MOF | 95% | researchgate.net |

| 2-Iodoaniline | 4-Chlorobenzaldehyde | Elemental Sulfur | Cu-MOF | 92% | researchgate.net |

| 2-Iodoaniline | 4-Methoxybenzaldehyde | Elemental Sulfur | Cu-MOF | 96% | researchgate.net |

| 2-Iodoaniline | 2-Naphthaldehyde | Elemental Sulfur | Cu-MOF | 89% | researchgate.net |

Cyclization Reactions

Cyclization reactions are fundamental in organic synthesis for constructing ring systems. For derivatives of this compound, these reactions are pivotal for creating substituted indoles, which are core structures in many biologically active compounds.

A notable transformation for precursors derived from this compound is the synthesis of 3-chloroindoles through an intramolecular cyclization/chlorination process. A metal-free method utilizes a DMSO/SOCl₂ system to convert N,N-disubstituted 2-alkynylanilines into a range of 3-chloroindoles with good yields organic-chemistry.org. This reaction proceeds via a desulfonylative chlorocyclization, where the incorporation of the chlorine atom is facilitated by a reactive dimethyl chloride sulfonium intermediate formed from the reagents organic-chemistry.org.

This approach is significant as it avoids the use of transition metals, offering a more environmentally friendly pathway. organic-chemistry.org Research has demonstrated that various substituents on the aniline ring are compatible with this reaction, suggesting that an N,N-disubstituted 2-alkynyl derivative of this compound would be a viable substrate for synthesizing dichlorinated indole structures. organic-chemistry.org

Table 1: Optimized Conditions for DMSO/SOCl₂ Enabled Synthesis of 3-Chloroindoles organic-chemistry.org

| Parameter | Condition |

|---|---|

| Reagent | Thionyl chloride (SOCl₂) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Stoichiometry | 3 equivalents of SOCl₂ |

| Temperature | 40°C |

A palladium-catalyzed chlorocyclization strategy also provides access to N-unprotected 3-chloroindoles from unmasked 2-alkynylanilines. researchgate.net A proposed mechanism for this transformation involves palladium-catalyzed cyclization to form the indole, followed by a copper-mediated oxidation chlorination to yield the final 3-chloroindole product. researchgate.net

Indole synthesis can also be achieved without the use of transition metals. One such method involves a modular indole formation from a 2-iodoaniline derivative and a ketone, mediated by a single-electron transfer mechanism. organic-chemistry.org This reaction tolerates a variety of functional groups, allowing for further molecular transformations. organic-chemistry.org Given its applicability to 2-iodoaniline derivatives, this method presents a viable route for reacting this compound with various ketones to produce substituted indoles.

Oxidative cyclization provides another powerful route to heterocyclic structures. The treatment of 2-alkenylanilines with phenyliodine(III) diacetate (PIDA) in the presence of a halogen source like LiBr or KI can produce 3-bromo- and 3-iodoindoles through a cascade oxidative cyclization/halogenation. organic-chemistry.org However, this specific method was reported to be inapplicable for the synthesis of 3-chloroindoles. organic-chemistry.org

A different oxidative approach involves the intramolecular amino-hydroxylation of o-allenyl anilines. nsf.gov In this reaction, carbamate-protected anilines react with lead(IV) carboxylates, resulting in a tandem C-N bond formation (from allene cyclization) and C-O bond formation (via carboxylate trapping) to yield indole products. nsf.gov Mechanistic studies suggest a pathway involving Wessely dearomatization, cyclization, and subsequent rearomatization. nsf.gov Halogen substituents such as bromine and chlorine are well-tolerated in this reaction, indicating its potential applicability to substrates derived from this compound. nsf.gov

Derivatization and Functional Group Transformations

Beyond cyclization, this compound serves as a scaffold for derivatization and the introduction of new functional groups, leading to the synthesis of complex molecules with potential applications in catalysis and materials science.

The synthesis of benzoic acid derivatives is a crucial transformation in medicinal chemistry and materials science. While direct examples starting from this compound to form an indolyl benzoic acid were not found in the provided search context, general methods for preparing substituted benzoic acids often involve coupling reactions. For instance, the Buchwald-Hartwig reaction has been used to synthesize 4-(3-chloroanilino)benzoic acid from 4-chlorobenzoic acid and 3-chloroaniline (B41212), demonstrating a pathway for C-N bond formation to link anilines with benzoic acid structures. researchgate.net Such cross-coupling strategies could theoretically be adapted to derivatives of this compound to create more complex benzoic acid structures.

Chiral iodoarenes are valuable as catalysts in asymmetric synthesis. A family of chiral iodoaniline-lactate based catalysts has been efficiently synthesized for use in reactions like the α-oxysulfonylation of ketones. acs.orgnih.gov The synthesis involves protecting the iodoaniline, followed by a Mitsunobu reaction with (S)-methyl- or (S)-ethyl lactate to generate the chiral catalysts in good yields. acs.org These catalysts have been shown to promote reactions with high yields (up to 99%) and enantioselectivities (up to 83%). acs.orgnih.gov

The synthetic route for these catalysts suggests that this compound could serve as a precursor. The presence of the chloro group on the iodoaniline backbone could modulate the electronic properties and steric environment of the resulting catalyst, potentially influencing its reactivity and selectivity in asymmetric transformations.

Table 2: General Synthetic Steps for Chiral Iodoaniline-Lactate Catalysts acs.org

| Step | Reaction | Reagents |

|---|---|---|

| 1 | Amine Protection | Sulfonyl chloride, pyridine, dichloromethane |

Transformations for Lysergic Acid Synthesis

The synthesis of lysergic acid, a complex tetracyclic ergoline alkaloid, has been a significant challenge in organic chemistry. Strategic innovations have been pivotal in developing more efficient and practical routes to this important natural product. One such advancement involves the use of this compound as a key building block in a palladium-catalyzed indole synthesis, which streamlines the construction of the ergoline scaffold.

Researchers have demonstrated that employing this compound simplifies the crucial indole coupling step. nih.gov This approach allows for the creation of a compound that can be directly utilized in a subsequent intramolecular Heck reaction, a key C-ring closing transformation in the synthesis of lysergic acid. nih.govpublish.csiro.au This strategy represents a more concise pathway, reducing the need for extensive protecting group manipulations that were characteristic of earlier synthetic routes. researchgate.net

In a notable total synthesis of (+)-lysergic acid, a key step involved the palladium-catalyzed coupling of a chiral aldehyde with this compound. researchgate.net This reaction successfully afforded an advanced indole derivative, which served as a direct precursor for the subsequent stages of the synthesis leading to the target molecule. researchgate.net The efficiency of this palladium-catalyzed indole formation underscores the utility of this compound in complex molecule synthesis.

The following table summarizes a key transformation involving this compound in a synthetic route towards (+)-lysergic acid.

| Reactants | Catalyst/Reagents | Product | Transformation | Reference |

| Chiral aldehyde, this compound | Palladium catalyst | Indole derivative | Palladium-catalyzed indole synthesis | researchgate.net |

This modern synthetic approach highlights the importance of developing novel strategies that simplify the construction of complex natural products like lysergic acid. The use of functionalized building blocks such as this compound in catalytic transformations continues to be a powerful tool for synthetic chemists.

Advanced Spectroscopic and Computational Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides detailed information about the vibrational modes of the molecule. These modes are characteristic of the specific bonds and functional groups present.

The vibrational spectra of aniline (B41778) and its derivatives are influenced by the nature and position of substituents on the aromatic ring. researchgate.net For 3-Chloro-2-iodoaniline, the spectra are characterized by vibrations of the amino group (NH₂), the phenyl ring, and the carbon-halogen bonds (C-Cl and C-I).

In related halogenated anilines, the N-H stretching vibrations typically appear in the high-frequency region of the spectrum. researchgate.net The C-H stretching vibrations of the aromatic ring are generally observed in the range of 3000–3100 cm⁻¹. researchgate.net Vibrations associated with the carbon-chlorine (C-Cl) stretching are expected in the 550–850 cm⁻¹ range, while the carbon-iodine (C-I) stretching vibration appears at a lower frequency due to the larger mass of the iodine atom. researchgate.net The combination of FT-IR and FT-Raman spectroscopy provides complementary information, as the selection rules for the two techniques differ; vibrations that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.com

Table 1: Predicted Vibrational Frequencies for this compound Based on Related Compounds

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Asymmetric/Symmetric Stretch | 3400-3500 | IR & Raman |

| C-H Aromatic Stretch | 3000-3100 | IR & Raman |

| C=C Aromatic Ring Stretch | 1430-1650 | IR & Raman |

| NH₂ Scissoring | 1600-1630 | IR |

| NH₂ Wagging | 600-650 | IR |

| C-Cl Stretch | 550-850 | IR & Raman |

Note: This table is predictive and based on data from analogous compounds like 2-iodoaniline (B362364) and various chloroanilines. researchgate.netresearchgate.net

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to amplify the Raman signal of molecules adsorbed onto metallic nanostructures, such as gold or silver colloids. clinmedjournals.org The enhancement arises from both electromagnetic and chemical mechanisms. scirp.orgresearchgate.net

For aniline derivatives, the SERS effect is strongly influenced by the interaction of the amino group with the nanoparticle surface. scirp.org Studies on ortho-substituted halogenated anilines, like 2-chloroaniline (B154045) and 2-iodoaniline, show that the nature of the halogen substituent affects the SERS signal. The electron-withdrawing effects of the halogens can influence the chemisorption of the amino group onto the metal surface. researchgate.netresearchgate.net

In the SERS spectra of mono-halogenated anilines, characteristic shifts and changes in intensity are observed for specific vibrational modes. For instance, the NH₂ scissoring mode (around 1600 cm⁻¹) and the NH₂ wagging mode can shift to lower wavenumbers upon adsorption. researchgate.netresearchgate.net The presence of both chloro and iodo substituents in the ortho and meta positions of this compound would create a unique electronic and steric environment, dictating its specific interaction with the SERS substrate and the resulting spectral fingerprint.

Electronic Spectroscopy

Electronic spectroscopy techniques, such as UV-Visible and fluorescence spectroscopy, provide insights into the electronic transitions and energy levels within the molecule.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. azooptics.com In aromatic amines like this compound, the primary electronic transitions are the π→π* transitions associated with the aromatic ring and the n→π* transitions involving the non-bonding electrons of the nitrogen atom in the amino group. researchgate.netchemrxiv.org

Studies on related compounds like 2-iodoaniline show distinct absorption bands in the UV-Vis region. researchgate.net The position and intensity of these bands (λmax) are sensitive to the substituents on the aniline ring. azooptics.com The presence of both chlorine and iodine atoms influences the energy of the molecular orbitals, thus affecting the absorption wavelengths.

The optical band gap (Eg) of a material, which is crucial for assessing its potential in optical and electronic devices, can be determined from the UV-Vis absorption spectrum. researchgate.net By analyzing the absorption edge using a Tauc plot, where (αhν)ⁿ is plotted against photon energy (hν), the band gap can be extrapolated. The value of 'n' depends on the nature of the electronic transition.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aniline derivatives exhibit fluorescence, the intensity and wavelength of emission are highly dependent on the molecular structure and environment. dntb.gov.ua

Investigations into iodoaniline-containing compounds, such as Schiff bases derived from p-iodoaniline, have shown that these molecules can be fluorescent. researchgate.net The fluorescence properties are often enhanced upon complexation with metal ions. For this compound, the presence of the heavy iodine atom could potentially lead to fluorescence quenching through the heavy-atom effect, which promotes intersystem crossing to the triplet state. However, specific solvent interactions or molecular aggregation could lead to observable fluorescence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons and the two amine protons. The chemical shifts (δ) and splitting patterns (coupling constants, J) of the aromatic protons are dictated by their position relative to the three different substituents (-NH₂, -Cl, and -I). The amine protons typically appear as a broad singlet. rsc.orgrsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the six aromatic carbons are influenced by the electronegativity and resonance effects of the attached substituents. The carbon atom bonded to the iodine (C-I) would be significantly shifted, as would the carbon bonded to the chlorine (C-Cl). rsc.orgrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H NMR | ||

| Aromatic H | 6.5 - 7.5 | Doublet, Triplet, Doublet of doublets |

| Amine (NH₂) | 4.0 - 5.0 | Broad Singlet |

| ¹³C NMR | ||

| C-NH₂ | ~147 | Singlet |

| C-I | ~90 | Singlet |

| C-Cl | ~135 | Singlet |

¹H and ¹³C NMR for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum, the aromatic protons of this compound typically appear as a multiplet system. The chemical shifts are influenced by the electronic effects of the amino (-NH₂), chloro (-Cl), and iodo (-I) substituents. The amino group generally acts as an electron-donating group, causing upfield shifts (to lower ppm values) for the ortho and para protons, while the halogens are electron-withdrawing, causing downfield shifts. For a related compound, 3-bromo-2-iodoaniline, the aromatic protons appear as a multiplet between δ 6.63 and 7.03 ppm, and the amine protons are observed as a broad singlet around δ 4.34 ppm. rsc.org Similar patterns are expected for this compound.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The chemical shifts are spread over a wider range than in ¹H NMR, often allowing for the resolution of all carbon signals. libretexts.org The carbon atom attached to the iodine (C-2) is expected to be significantly shielded (shifted upfield) due to the heavy atom effect, with an expected chemical shift around 91 ppm, similar to what is observed in 3-bromo-2-iodoaniline. rsc.org Carbons bonded to chlorine (C-3) and the amino group (C-1) will also show characteristic shifts. The signals for carbonyl carbons are typically found the furthest downfield, ranging from 170-220 ppm. libretexts.org

The following table summarizes the expected NMR data based on analogous compounds and general substituent effects.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | |||

| Aromatic CH | 6.5 - 7.2 | Multiplet (m) | Three protons on the aromatic ring. |

| Amine NH₂ | ~ 4.3 | Broad Singlet (s) | Chemical shift can vary with solvent and concentration. |

| ¹³C NMR | |||

| C-NH₂ | ~ 149 | Singlet (s) | Carbon bearing the amino group. |

| C-I | ~ 91 | Singlet (s) | Significant upfield shift due to the heavy iodine atom. |

| C-Cl | ~ 130 | Singlet (s) | Carbon bearing the chlorine atom. |

2D NMR Techniques (COSY, HMBC, TCOSY, HMQC)

Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish connectivity between atoms. scribd.com

COSY (Correlation Spectroscopy) : This homonuclear technique identifies proton-proton (¹H-¹H) spin-spin couplings. mnstate.edu For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons, helping to assign their specific positions on the ring. mnstate.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). Each aromatic proton signal would show a correlation to the signal of the carbon atom it is attached to, simplifying the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). youtube.com It is particularly useful for identifying quaternary (non-protonated) carbons. scribd.com In this compound, HMBC would show correlations from the aromatic protons to the carbons bearing the chloro (C-3) and iodo (C-2) substituents, confirming their positions relative to the protonated carbons. youtube.com

TOCSY (Total Correlation Spectroscopy) : This experiment establishes correlations between all protons within a spin system, not just those that are directly coupled. For the aromatic system in this compound, a proton signal could show correlations to all other protons in the same ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution ESI-MS for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its molecular formula. For this compound (C₆H₅ClIN), the monoisotopic mass is 252.91552 g/mol . epa.gov In ESI-MS, the compound is typically observed as the protonated molecular ion, [M+H]⁺. The high resolution of the instrument allows the measured mass to be distinguished from other possible elemental compositions. For instance, the calculated m/z for the [M+H]⁺ ion of C₆H₅ClIN is 253.9233, a value that HRMS can confirm to several decimal places. rsc.org The presence of chlorine also imparts a characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1), which further aids in confirming the formula.

GC-MS for Product Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a mixture and then identifies them based on their mass-to-charge ratio. It is frequently used to monitor the progress of a reaction and to confirm the identity of the product. core.ac.uk In the synthesis of this compound, GC-MS can be used to analyze the crude reaction mixture to confirm the presence of the desired product and identify any byproducts or unreacted starting materials. core.ac.uk The retention time of the compound in the gas chromatograph provides one level of identification, while the mass spectrum, showing the molecular ion and characteristic fragmentation patterns, provides definitive structural confirmation. rsc.orgepa.gov

Computational Chemistry Studies

Computational methods, particularly Density Functional Theory, are used to model the properties of molecules, providing insights that complement experimental data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For haloanilines, DFT calculations, often using the B3LYP functional, are employed to predict various properties. researchgate.netresearchgate.net

Geometry Optimization : DFT can calculate the most stable three-dimensional arrangement of atoms in the this compound molecule, predicting bond lengths and angles.

Spectroscopic Prediction : The method can predict ¹H and ¹³C NMR chemical shifts. Comparing these computationally predicted spectra with experimental data is a powerful tool for structural verification, especially when experimental data is ambiguous. researchgate.net

Vibrational Analysis : DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. This allows for the assignment of specific vibrational modes to the observed spectral bands.

These computational studies provide a theoretical framework that enhances the interpretation of experimental spectroscopic results, leading to a more robust and complete characterization of this compound. researchgate.net

Geometry Optimization and Conformer Prediction

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in determining the most stable geometric structure of this compound. sci-hub.sebiointerfaceresearch.com By employing methods such as B3LYP with basis sets like 6-311G(d,p), the optimized geometry of the molecule can be calculated. researchgate.net The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy state of the molecule. biointerfaceresearch.com

For molecules with flexible bonds, such as the amine group in anilines, potential energy surface (PES) scans are performed to identify various possible conformers and determine their relative stabilities. researchgate.net This is crucial as the conformation can significantly influence the molecule's physical and chemical properties. The optimized structure provides foundational data for all subsequent computational analyses, including vibrational frequencies, electronic properties, and reactivity. sci-hub.seresearchgate.net

HOMO-LUMO Energy Gap Analysis for Chemical Reactivity and Stability

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and stability of a molecule. irjweb.comossila.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.comossila.com

Table 1: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents electron-donating ability. ossila.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents electron-accepting ability. ossila.com |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. chemrxiv.org |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. chemrxiv.org |

| Global Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. chemrxiv.org |

| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. chemrxiv.org |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power to attract electrons. chemrxiv.org |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons. chemrxiv.org |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity to accept electrons. chemrxiv.org |

This table presents theoretical parameters derived from HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. researchgate.net

Typically, red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. uni-muenchen.de Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net For substituted anilines, the MEP map can reveal how the halogen atoms and the amino group influence the charge distribution across the aromatic ring. sci-hub.se This analysis is crucial for understanding intermolecular interactions and predicting the sites of chemical reactions. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. uni-muenchen.deuba.ar These interactions, such as n→σ* and π→π* transitions, indicate electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net The stabilization energy (E(2)) associated with these interactions reveals the strength of the intramolecular charge transfer and hyperconjugative interactions. mdpi.com For instance, in related haloanilines, NBO analysis has been used to explain their nonlinear optical properties by identifying significant π-conjugation and hyperconjugative interactions. researchgate.net

Table 2: NBO Analysis - Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) | Interaction Type |

|---|---|---|---|---|---|

| C1-C6 | C2-C3* | π(C=C) → π*(C=C) | |||

| N7 | C1-C2* | n(N) → σ*(C-C) | |||

| Cl8 | C3-C4* | n(Cl) → σ*(C-C) |

This is a representative table. Actual values for this compound require specific computational results. E(2) measures the intensity of the interaction, E(j)-E(i) is the energy difference between donor and acceptor orbitals, and F(i,j) is the Fock matrix element.

Time-Dependent DFT for Electronic Transitions and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra. uci.edu By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Visible spectrum of a compound. nih.govmdpi.com

This analysis provides insights into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions. asianjournalofphysics.com The calculated absorption wavelengths (λmax) can be compared with experimental data to validate the computational method. researchgate.net For substituted anilines, TD-DFT calculations help to understand how substituents affect the electronic structure and, consequently, the optical properties of the molecule. researchgate.netnih.gov

Hyperpolarizability Calculations for Nonlinear Optical Properties

The nonlinear optical (NLO) properties of a molecule are determined by its response to a strong electromagnetic field, such as that from a laser. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. researchgate.net Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. researchgate.net

Computational methods, specifically DFT, are used to calculate the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) of this compound. researchgate.net The presence of electron-donating (amino) and electron-withdrawing (halogens) groups connected by a π-conjugated system can lead to significant intramolecular charge transfer and, consequently, a large NLO response. researchgate.net The calculated values are often compared to a standard NLO material like urea (B33335) to assess the potential of the new compound. researchgate.net

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a specific target protein. ijesm.co.in This method is crucial in drug discovery and development for evaluating the potential biological activity of a compound. mdpi.com

For this compound and its derivatives, molecular docking studies can be performed to investigate their interactions with various biological targets, such as enzymes or receptors. ijesm.co.inscispace.com For example, studies on similar haloanilines have explored their potential as anticancer or anti-inflammatory agents by docking them into the active sites of relevant proteins. researchgate.netijesm.co.in The docking results provide information on the binding affinity (docking score) and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.comnih.gov These insights help in understanding the structural basis of the compound's potential biological activity. ijesm.co.in

Reduced Density Gradient (RDG) and Atoms in Molecule (AIM) Analysis for Intermolecular Interactions

The stability and crystal packing of this compound are governed by a complex network of non-covalent intermolecular interactions. To elucidate these weak forces, computational methods such as Reduced Density Gradient (RDG) and Quantum Theory of Atoms in Molecules (QTAIM) are indispensable. researchgate.netjoaquinbarroso.com These analyses provide a detailed picture of bonding, revealing the nature, strength, and spatial distribution of interactions that are difficult to probe experimentally.

Reduced Density Gradient (RDG) Analysis

RDG analysis is a powerful computational tool used to visualize and characterize non-covalent interactions in real space. It is based on the electron density (ρ) and its first derivative. The RDG function is plotted against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density, allowing for the differentiation of various interaction types.

For this compound, an RDG analysis would be expected to identify several key interactions:

Hydrogen Bonds: Strong, attractive interactions would be visualized as distinct, low-gradient spikes in the low-density region of the RDG scatter plot, typically colored blue or green. These would primarily involve the amino (-NH₂) group acting as a donor and the electronegative halogen atoms (Cl and I) or the nitrogen of a neighboring molecule acting as acceptors (N-H···Cl, N-H···I, N-H···N).

Halogen Bonds: The iodine and chlorine atoms can act as electrophilic species, forming halogen bonds (e.g., C-I···Cl, C-I···N). rsc.orgmdpi.com These interactions are highly directional and would appear as characteristic spikes in the RDG plot, similar to but often weaker than classical hydrogen bonds. researchgate.netmdpi.com

Steric Repulsion: Steric clashes, particularly within the crowded ortho-positions of the aniline ring, would be identified by spikes in the high-density region of the RDG plot, typically colored red.

Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for defining atoms and the chemical bonds between them based on the topology of the electron density (ρ). joaquinbarroso.comwiley-vch.de By locating critical points in the electron density, AIM analysis can quantify the strength and nature of both covalent and non-covalent interactions. mdpi.com

An AIM analysis of this compound would focus on identifying Bond Critical Points (BCPs) between atoms of interacting molecules. wiley-vch.de The properties at these BCPs provide quantitative data about the interactions.

Table 1: Expected Intermolecular Interactions in this compound and their AIM Signatures

| Interaction Type | Interacting Atoms | Electron Density at BCP (ρ(r)) | Laplacian of Electron Density (∇²ρ(r)) | Significance |

| Hydrogen Bond | N-H···N | Small to medium | Positive | Indicates a closed-shell interaction, characteristic of strong hydrogen bonds. |

| Hydrogen Bond | N-H···Cl | Small | Positive | Weaker than N-H···N; indicates a stabilizing electrostatic interaction. |

| Hydrogen Bond | N-H···I | Small | Positive | Characterizes a weak hydrogen bond, influenced by the high polarizability of iodine. |

| Halogen Bond | C-I···Cl | Very small | Positive | Denotes a directional, electrostatically driven halogen bond. nih.gov |

| Halogen Bond | C-I···N | Small | Positive | A stronger halogen bond due to the better Lewis basicity of nitrogen. |

| Van der Waals | C-H···π | Very small | Positive | Represents weak interactions involving the aromatic ring's electron cloud. |

| Van der Waals | I···I | Very small | Positive | Dispersive forces between iodine atoms on adjacent molecules. researchgate.net |

The electron density (ρ(r)) at the BCP correlates with the strength of the interaction; higher values suggest stronger bonds. The Laplacian of the electron density (∇²ρ(r)) distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (non-covalent, ∇²ρ(r) > 0) interactions. nih.gov For the intermolecular forces in this compound, a positive Laplacian is expected for all BCPs, confirming their non-covalent nature.

Applications in Advanced Materials Science

Polymer Chemistry and Advanced Materials

In the realm of polymer science, 3-Chloro-2-iodoaniline is being investigated as a building block for creating novel polymers with enhanced properties. The presence of reactive sites on the molecule allows for its incorporation into polymer chains, potentially leading to materials with improved thermal stability, conductivity, and solubility.

While specific research on polymers derived exclusively from this compound is still emerging, the broader class of halogenated anilines serves as important precursors in the synthesis of specialized polymers and coatings. The inclusion of halogen atoms can significantly modify the properties of the resulting polymer, such as increasing its flame retardancy and altering its electronic characteristics. The use of substituted anilines in creating copolymers allows for the fine-tuning of material properties for specific applications, including advanced coatings for the automotive and aerospace industries.

Substituted polyanilines are a class of conducting polymers that have been extensively studied for their electronic properties. The synthesis of these polymers often involves the chemical or electrochemical oxidation of aniline (B41778) or its derivatives. The presence of substituents on the aniline ring, such as the chloro and iodo groups in this compound, can influence the polymerization process and the final properties of the polymer.

For instance, studies on poly(chloroaniline) have shown that the position of the chlorine atom affects the polymer's electrical conductivity. In a study on poly(para-chloroaniline), it was found that the polymer's conductivity could be modified by creating nanocomposites, although the conductivity generally decreased with the addition of an insulating material like MnO2. sjpas.com The electrical conductivity of copolymers, such as those made from 2-chloroaniline (B154045) and 2-methoxyaniline, has been reported to be in the semiconducting range. ijpbs.com Halogen-substituted polyanilines are often more soluble in organic solvents compared to unsubstituted polyaniline, which is a significant advantage for processing and forming thin films. sjpas.com The electrical properties of these polymers are dependent on factors such as the type and position of the substituent, the oxidizing agent used in the synthesis, and the doping level. sjpas.com

| Polymer | Conductivity (S/cm) | Notes |

|---|---|---|

| Poly(2-chloroaniline) | 1.32 x 10⁻³ | Synthesized with (NH₄)₂S₂O₈ as an oxidizing agent. |

| Poly(2-chloroaniline-co-2-methoxyaniline)/Fe₂O₃ Nanocomposite | ~10⁻⁴ | Represents the conductivity of the nanocomposite. |

Nonlinear Optical (NLO) Materials Development

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. The design of these materials often focuses on creating molecules with large hyperpolarizabilities, which is a measure of the nonlinear response.

Optical limiters are materials that exhibit a decrease in transmittance with an increase in incident light intensity. This property is crucial for protecting sensitive optical sensors and the human eye from high-intensity laser radiation. The third-order nonlinearity of a material is a key factor in its potential for optical limiting applications.

Investigations into compounds structurally related to this compound have shown promising results. For example, detailed studies on 2-iodoaniline (B362364) (IA) have revealed remarkable third-order nonlinearity. researchgate.net Z-scan measurements of 2-iodoaniline showed a significant drop in normalized transmittance at high laser fluences, indicating its potential as an effective optical limiter. researchgate.net The nonlinear optical response in such organic molecules is often attributed to the presence of π-conjugated systems and charge transfer interactions within the molecule. researchgate.net

The design of new organic NLO materials often involves the strategic placement of electron-donating and electron-withdrawing groups on a conjugated molecular backbone. This "molecular engineering" approach can enhance the second-order (β) and third-order (γ) hyperpolarizabilities of the material. Halogen atoms can act as substituents that modify the electronic distribution within a molecule, thereby influencing its NLO properties.

The synthesis of novel NLO materials can involve creating derivatives of aniline. For instance, the synthesis and characterization of 4-bromo-4'-chloro benzylidene aniline (BCBA) have demonstrated its potential as a third-order NLO material. nih.gov The investigation of such halogenated organic compounds contributes to the development of a broader library of materials with tunable NLO properties. While direct synthesis of NLO materials from this compound is an area for further exploration, the known NLO properties of related halogenated anilines suggest that it could be a valuable precursor in the design and synthesis of new high-performance organic NLO materials. researchgate.netnih.gov

| Compound | Property Investigated | Key Finding |

|---|---|---|

| 2-Iodoaniline | Third-Order Nonlinearity | Extraordinary drop in normalized transmittance, indicating potential for optical limiting. researchgate.net |

Biological Research and Medicinal Chemistry Applications

Therapeutic Agent Development

The 3-Chloro-2-iodoaniline scaffold has been instrumental in the development of compounds with potential therapeutic applications across several disease areas.

Anticancer Activity and Related Investigations

While direct studies on the anticancer activity of this compound itself are not prominent, its role as a precursor for potent anticancer agents is an area of active research. It serves as a key structural component in the synthesis of more complex molecules, such as certain quinoline (B57606) derivatives, which have demonstrated efficacy in cancer cell lines. For instance, novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones have been synthesized and evaluated for their cytotoxic effects. Within this class of compounds, derivatives featuring a chloro-substitution have shown selective and potent efficacy in ovarian cancer cell lines, inducing apoptosis to inhibit cancer cell survival. nih.gov The inclusion of halogenated anilines in such scaffolds is a common strategy to enhance biological activity.

Antimicrobial and Antibiotic Development

The development of new antimicrobial agents is critical in the face of rising antibiotic resistance. Aniline (B41778) derivatives are a known class of compounds investigated for their antibacterial and antifungal properties. Research into various substituted aniline compounds has shown that the presence and position of halogen atoms can significantly influence their antimicrobial efficacy. For example, studies on trifluoro-anilines, such as 2-iodo-4-trifluoromethylaniline, have demonstrated both antibacterial and antibiofilm properties against pathogenic Vibrio species. nih.gov While this is a different isomer, it highlights the potential of iodo- and chloro-substituted anilines as a foundational structure for novel antibiotics. The synthesis of new chemical entities often involves creating libraries of related compounds, and scaffolds like this compound are valuable starting points for such explorations in the search for effective antimicrobial drugs. mdpi.com

Enzyme Inhibition Studies (e.g., Cytochrome P450)